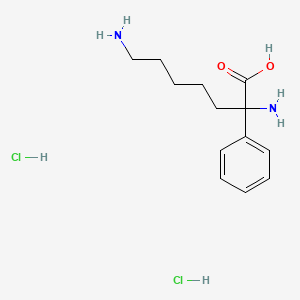
2,3-difluoro-N-methylbenzamide
説明
2,3-difluoro-N-methylbenzamide is a chemical compound with the molecular formula C8H7F2NO . It is also known by its CAS number: 1250397-72-8 . The compound’s IUPAC name is 2,3-difluoro-N-methylbenzamide .
Molecular Structure Analysis
The molecular structure of 2,3-difluoro-N-methylbenzamide consists of a benzene ring with two fluorine atoms attached at positions 2 and 3. Additionally, there is a methyl group (CH3) attached to the nitrogen atom. The compound’s InChI code is: 1S/C8H7F2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) .
Physical And Chemical Properties Analysis
- Safety Information : The compound bears the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). It is classified as a GHS07 pictogram (warning) substance. Safety precautions include avoiding inhalation, skin contact, and eye exposure. The MSDS provides additional safety details .
科学的研究の応用
Nucleophilic Addition to Pyridinium Salts
Research involving 2,3-difluoro-N-methylbenzamide has explored its reactivity in nucleophilic addition reactions. For instance, the addition of nucleophiles to 3-substituted pyridinium salts derived from N-methylbenzamide and various pyridines has been examined, achieving good to excellent regioselectivities for 2,3-disubstituted 1,2-dihydropyridines. This methodology has been applied to the enantioselective syntheses of potent nonpeptide Substance P antagonists, demonstrating the chemical's utility in synthesizing complex organic compounds (Lemire et al., 2004).
Amide-Directed C-H Fluorination
In another study, 2,3-difluoro-N-methylbenzamide was involved in amide-directed C-H fluorination reactions. An iron-catalyzed process was developed for the chemoselective fluorination of benzylic, allylic, and unactivated C-H bonds, showcasing broad substrate scope and functional group tolerance. This method does not require noble metal additives, highlighting its potential for more sustainable and cost-effective chemical synthesis (Groendyke et al., 2016).
Bacterial Cell Division Inhibition
A study on 2,6-difluorobenzamides, including derivatives like 2,3-difluoro-N-methylbenzamide, identified compounds that inhibit the essential bacterial cell division protein FtsZ. This research led to the discovery of potent antistaphylococcal compounds, underscoring the potential of such chemicals in developing new antibacterial agents (Chiodini et al., 2015).
Diffusion in Glass-Forming Compounds
Research on the diffusion properties in glass-forming compounds like N,N,-diethyl-3-methylbenzamide (DEET) can provide insights into the behavior of related compounds such as 2,3-difluoro-N-methylbenzamide. Such studies explore rotational and translational diffusion, contributing to a better understanding of the molecular dynamics in various states, which is crucial for applications in materials science (Sangoro et al., 2011).
特性
IUPAC Name |
2,3-difluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYDOOYADAKGDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-difluoro-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)